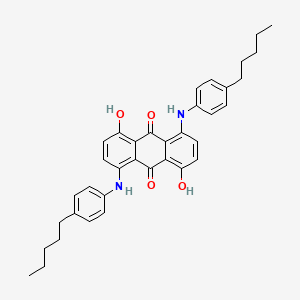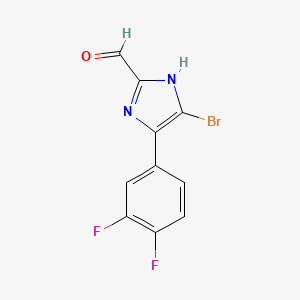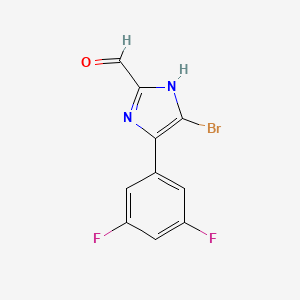
5-Bromo-4-(3,5-difluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022602 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022602 typically involves a series of chemical reactions that introduce the necessary functional groups and build the desired molecular structure. Common synthetic routes include:
Stepwise Addition Reactions: These reactions involve the sequential addition of reagents to a starting material, gradually building the complex structure of MFCD33022602.
Cyclization Reactions: These reactions form ring structures within the molecule, which are crucial for the stability and reactivity of MFCD33022602.
Functional Group Transformations: These reactions modify existing functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of MFCD33022602 often involves large-scale chemical processes that ensure high yield and purity. Key methods include:
Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions and product quality.
Continuous Flow Processing: This method involves a continuous flow of reactants through a reactor, enabling efficient and scalable production of MFCD33022602.
Chemical Reactions Analysis
Types of Reactions
MFCD33022602 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of more reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD33022602 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from the reactions of MFCD33022602 depend on the specific reaction conditions and reagents used. These products often include derivatives with modified functional groups and enhanced reactivity.
Scientific Research Applications
MFCD33022602 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33022602 involves its interaction with specific molecular targets and pathways. These interactions often include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C10H5BrF2N2O |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
5-bromo-4-(3,5-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)5-1-6(12)3-7(13)2-5/h1-4H,(H,14,15) |
InChI Key |
TTZIPZNHBMPPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
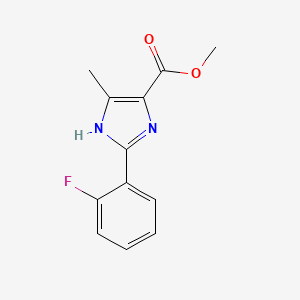
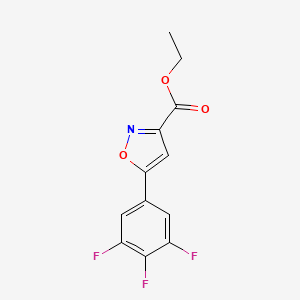
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
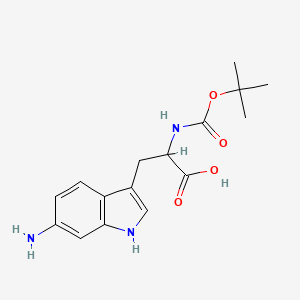
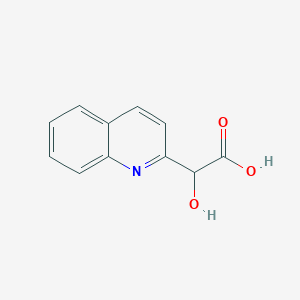
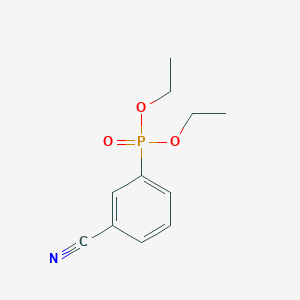

![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)
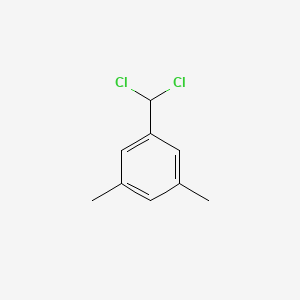
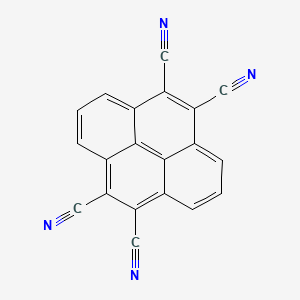
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
